molecular formula C6H9NS2 B12569252 3,5,6-Trimethyl-1,2,4-dithiazine CAS No. 199480-76-7

3,5,6-Trimethyl-1,2,4-dithiazine

Cat. No.: B12569252
CAS No.: 199480-76-7
M. Wt: 159.3 g/mol
InChI Key: ANSAGYXPJLLLHG-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-1,2,4-dithiazine is an organic compound with the molecular formula C6H9NS2 and an average mass of 159.265 Da . It belongs to the 1,2,4-dithiazine class of heterocyclic compounds, which feature a ring structure containing nitrogen and sulfur atoms . Researchers interested in flavor chemistry and the Maillard reaction often study structurally similar trimethyl-dithiazine compounds. For instance, the isomer 2,4,6-Trimethyl-1,3,5-dithiazinane (Thialdine) is a well-characterized flavor agent with a roasted meat aroma, formed from the reaction of acetaldehyde, hydrogen sulfide, and ammonia . It is found in various cooked foods and is authorized as a flavoring substance . Studies indicate that such dithiazines can form as artifacts during certain extraction processes, such as the Likens-Nickerson method, which is a critical consideration for analytical method development in food science research . Beyond flavor applications, dihydro-1,3,5-dithiazine structures have been used as antioxidant additives in lubricating oils and as accelerators in rubber vulcanization . This high-purity 3,5,6-Trimethyl-1,2,4-dithiazine is provided for research purposes to investigate its specific properties, potential applications, and reactivity, which may differ from its more common isomers. This product is strictly for laboratory research use. It is not intended for personal, medicinal, or diagnostic use.

Properties

CAS No.

199480-76-7

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

3,5,6-trimethyl-1,2,4-dithiazine

InChI

InChI=1S/C6H9NS2/c1-4-5(2)8-9-6(3)7-4/h1-3H3

InChI Key

ANSAGYXPJLLLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SSC(=N1)C)C

Origin of Product

United States

Preparation Methods

Ring Formation via Reaction of Triazines with Hydrogen Sulfide

  • Triazines (e.g., 1,3,5-triazines) react with hydrogen sulfide (H2S) to form dithiazine rings through nucleophilic substitution and ring-opening/closure mechanisms.
  • Computational and experimental studies show that the reaction proceeds via protonation of nitrogen atoms in the triazine ring, followed by nucleophilic attack by bisulfide ions (HS–), ring opening, and substitution of nitrogen by sulfur atoms to yield dithiazine derivatives.
  • The reaction is exothermic and involves several transition states with activation energies ranging from approximately 18 to 27 kcal/mol, indicating feasible reaction conditions under mild heating.

Use of Appel Salt and Related Intermediates

  • Although Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is primarily used in 1,2,3-dithiazole chemistry, its condensation with active methylene compounds and nucleophiles provides a pathway to various sulfur-nitrogen heterocycles.
  • Modifications of these methods can be adapted to synthesize 1,2,4-dithiazine derivatives by controlling substitution patterns and ring closure steps.

Cyclization of Aminoaldehyde or Aminoketone Precursors with Sulfur Sources

  • Analogous to the synthesis of related dithiazine isomers (e.g., thialdine, a 1,3,5-dithiazine), passing hydrogen sulfide through solutions of aminoaldehyde or ammonia-derived cyclic trimers can yield dithiazine rings with methyl substituents.
  • This method involves condensation reactions where aldehyde-ammonia intermediates cyclize and incorporate sulfur atoms to form the dithiazine ring.

Comparative Data on Activation Energies and Reaction Steps

Reaction Step Description Activation Energy (kcal/mol) Reference
Protonation of triazine nitrogen Increases electrophilicity ~24.5
Nucleophilic attack by HS– and ring opening Key substitution step ~21.3
Formation of thiadiazine intermediate Ring reclosure with sulfur substitution ~23.9
Second ring opening and substitution to form dithiazine Final ring formation ~25.2

These energy barriers indicate that the synthesis is feasible under moderate thermal conditions and that the reaction proceeds through well-defined intermediates.

Notes on Purification and Characterization

  • The product 3,5,6-Trimethyl-1,2,4-dithiazine can be isolated by crystallization or chromatographic methods.
  • Characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm ring structure and substitution pattern.
  • Computational modeling supports the stability and conformation of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethyl-1,2,4-dithiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 1,2,4-dithiazines exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-dithiazoles have been reported to possess antifungal and antibacterial activities. These compounds have been tested against various pathogens including Alternaria solani and Phytophthora infestans, showing up to 97% protection in certain formulations . The potential for 3,5,6-trimethyl-1,2,4-dithiazine to act similarly warrants further investigation.

Cancer Research

The biological activity of sulfur-containing compounds in cancer treatment is an area of ongoing research. Dithiazine derivatives have shown promise as anticancer agents due to their ability to interact with cellular targets involved in tumor progression. Studies suggest that these compounds can inhibit specific pathways associated with cancer cell proliferation .

Herbicides and Fungicides

The application of 3,5,6-trimethyl-1,2,4-dithiazine in agriculture focuses on its potential as a herbicide and fungicide. Similar dithiazole compounds have been utilized for controlling fungal infections in crops. For example, a library of dithiazole compounds demonstrated effective control over tomato blight pathogens . The synthesis of 3,5,6-trimethyl-1,2,4-dithiazine could lead to the development of new agrochemicals with enhanced efficacy and reduced environmental impact.

Polymer Chemistry

The incorporation of sulfur-containing heterocycles into polymer matrices can modify their physical properties. Research into the use of dithiazines in polymer formulations indicates potential improvements in thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials used in various industrial applications.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various dithiazole compounds against Botrytis cinerea, researchers found that certain derivatives led to significant reductions in fungal growth when applied at concentrations as low as 250 ppm . This highlights the potential application of 3,5,6-trimethyl-1,2,4-dithiazine as an effective agricultural treatment.

Case Study 2: Cancer Cell Inhibition

Another study focused on the effects of dithiazole derivatives on cancer cell lines demonstrated that these compounds could inhibit cell growth through apoptosis induction. The mechanism involved the modulation of signaling pathways critical for cell survival . This suggests a promising avenue for further development of 3,5,6-trimethyl-1,2,4-dithiazine as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,5,6-Trimethyl-1,2,4-dithiazine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and interactions with biological molecules. It can form covalent bonds with proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

1,2,4-Triazine Derivatives

  • 5,6-Dimethyl-1,2,4-triazine-3-thiol (): Structure: Contains a triazine ring (three nitrogen atoms) with methyl groups at positions 5 and 6 and a thiol group at position 3. Methyl groups enhance steric hindrance but reduce polarity . Synthesis: Prepared via refluxing biacetyl with thiosemicarbazide in acetic acid/water .
  • 3-Amino-5,6-diphenyl-1,2,4-triazine (): Structure: Phenyl groups at 5 and 6, amino group at 3. The absence of sulfur limits redox activity .

Triazolothiadiazines ():

  • Structure : Fused triazole and thiadiazine rings (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines).
    • Key Differences : The fused ring system enhances planarity and aromaticity, improving interaction with biological targets like enzymes. Sulfur atoms in the thiadiazine moiety contribute to electron-withdrawing effects .
    • Pharmacological Relevance : Demonstrated anticancer, antimicrobial, and anti-inflammatory activities due to dual heterocyclic cores .

1,3-Thiazine Derivatives ():

  • Structure : Six-membered ring with one sulfur and one nitrogen atom.
    • Key Differences : The 1,3-thiazine ring lacks the 1,2,4-dithiazine’s sulfur–nitrogen–sulfur sequence, altering electronic distribution. Methyl substituents at 3,5,6 in the target compound increase steric bulk compared to simpler thiazines .

Physicochemical Properties

  • Lipophilicity : The three methyl groups in 3,5,6-trimethyl-1,2,4-dithiazine increase logP compared to unsubstituted dithiazines or triazines, enhancing bioavailability .
  • Stability : Sulfur atoms may predispose the compound to oxidation or disulfide formation, unlike nitrogen-rich triazines .
  • Solubility: Lower aqueous solubility than polar triazine derivatives (e.g., 3-amino-5,6-diphenyltriazine) due to hydrophobic methyl groups .

Pharmacological Potential

  • Antimicrobial Activity : Triazolothiadiazines with methyl/aryl substituents show MIC values of 2–8 µg/mL against S. aureus and E. coli . The target compound’s methyl groups may enhance membrane penetration.
  • Enzyme Inhibition : Thiadiazine derivatives inhibit carbonic anhydrase and cholinesterase (IC₅₀: 10–50 µM) via sulfur-mediated interactions .
  • Anticancer Activity : Methyl-substituted triazines exhibit moderate cytotoxicity (IC₅₀: 20–100 µM) in MCF-7 cells ; the dithiazine core may improve selectivity due to altered electronic profiles.

Spectroscopic Characterization

  • 1H-NMR : Methyl protons in 3,5,6-trimethyl-1,2,4-dithiazine would resonate as singlets at δ 2.1–2.5 ppm, similar to trimethylbenzene derivatives (δ 2.3–2.6 ppm) .
  • 13C-NMR : Quaternary carbons adjacent to sulfur/nitrogen atoms appear downfield (δ 150–160 ppm), as seen in triazolothiadiazines .

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